

Spectroscopic Characterization of 1-(Piperidin-2-yl)ethanone: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1-(Piperidin-2-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Piperidin-2-yl)ethanone**. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and general experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

Chemical Name: **1-(Piperidin-2-yl)ethanone** Synonyms: 2-Acetyl piperidine

Molecular Formula: C₇H₁₃NO Molecular Weight: 127.18 g/mol CAS Number: 97073-22-8

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-(Piperidin-2-yl)ethanone**. It is important to note that the NMR data presented is based on computational predictions and should be confirmed with experimental analysis.

Table 1: Predicted ¹³C NMR Spectral Data

Atom No.	Predicted Chemical Shift (ppm)
C=O	~209
CH (Piperidine C2)	~55
CH ₃ (Acetyl)	~25
CH ₂ (Piperidine C6)	~46
CH ₂ (Piperidine C3)	~26
CH ₂ (Piperidine C5)	~24
CH ₂ (Piperidine C4)	~24

Note: Predicted using computational models. Actual experimental values may vary.

Table 2: Expected ¹H NMR Spectral Data

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
NH	Broad singlet	1H	Chemical shift is concentration and solvent dependent.
CH (Piperidine C2)	~3.0 - 3.5	Multiplet	Coupled to protons on C3 and C6.
CH ₃ (Acetyl)	~2.1	Singlet	3H
CH ₂ (Piperidine)	~1.3 - 1.9	Multiplets	8H, complex overlapping signals from C3, C4, C5, and C6.

Note: These are estimated values based on the analysis of similar piperidine-containing structures.

Table 3: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (sp ³)	2850 - 3000	Strong
C=O Stretch (Ketone)	1715	Strong
N-H Bend	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[\[1\]](#)

Table 4: Expected Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
[M] ⁺ •	127	Molecular Ion
[M-CH ₃] ⁺	112	Loss of a methyl group.
[M-COCH ₃] ⁺	84	Loss of the acetyl group.

Note: A GC-MS spectrum for 1-(2-Piperidinyl)ethanone is available in spectral databases, which can be used for confirmation of the molecular weight and fragmentation pattern.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are broadly applicable to small organic molecules like **1-(Piperidin-2-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Piperidin-2-yl)ethanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should be one in which the compound is fully soluble.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (0 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Insert the tube into the NMR spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. This experiment typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Neat Liquid): If **1-(Piperidin-2-yl)ethanone** is a liquid, a thin film can be prepared.
 - Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- Gently press the plates together to form a thin, uniform film.
- Sample Preparation (KBr Pellet): If the compound is a solid, a KBr pellet can be prepared.
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the prepared sample in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty spectrometer.
 - Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm^{-1} .^[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

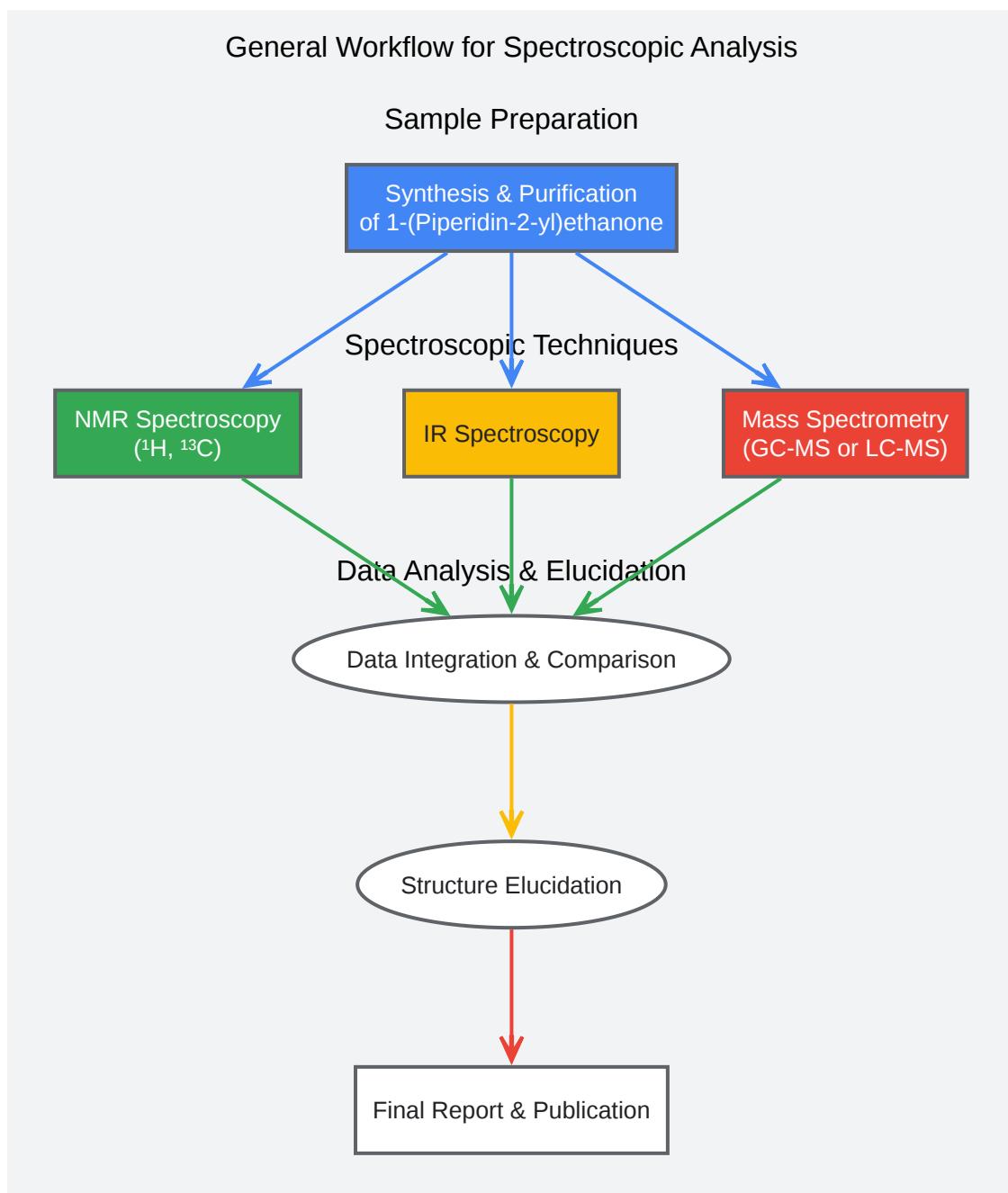
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-(Piperidin-2-yl)ethanone** in a volatile organic solvent (e.g., methanol, acetonitrile).
- Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography before introduction into the ion source.

- Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
- Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. Accurate mass measurements can be achieved by calibrating the instrument with a known reference compound.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **1-(Piperidin-2-yl)ethanone**.



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Caption: Workflow for the spectroscopic analysis of organic compounds.

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References

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